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molecular formula C8H8N2S B8360054 1-(3-Thienylmethyl)-1H-imidazole

1-(3-Thienylmethyl)-1H-imidazole

Cat. No. B8360054
M. Wt: 164.23 g/mol
InChI Key: IMKQUGXVNMAVTM-UHFFFAOYSA-N
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Patent
US04810800

Procedure details

In a 250 ml, 4-neck flask equipped with a nitrogen bubbler, gas inlet tube, thermometer and septum, add 100 ml acetonitrile and bubble cyanogen chloride (15 g, 0.24 mol) into the acetonitrile. Cool the solution in an ice bath and add 8.2 (0.05 mol) 1-(3-thienylmethyl)-1H-imidazole. After the colorless solution turns yellow-orange and about 1 hour after an orange precipitate forms, cool the slurry to -20° C., slowly add 42 ml (0.3 mol) of triethylamine, holding the temperature below 0° C. After 1 hour at room temperature, pour the reaction onto 600 ml saturated NaHCO3 and extract with ether (3×150 ml). Dry and combine organic layers to obtain tan oil. The oil is purified via Kugelrohr distillation to obtain a colorless oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
8.2
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]#[C:2]Cl.[S:4]1[CH:8]=[CH:7][C:6]([CH2:9][N:10]2[CH:14]=[CH:13][N:12]=[CH:11]2)=[CH:5]1.C(N(CC)CC)C.C([O-])(O)=O.[Na+]>C(#N)C>[C:2]([C:11]1[N:10]([CH2:9][C:6]2[CH:7]=[CH:8][S:4][CH:5]=2)[CH:14]=[CH:13][N:12]=1)#[N:1] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N#CCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
8.2
Quantity
0.05 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=C(C=C1)CN1C=NC=C1
Step Three
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
600 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml, 4-neck flask equipped with a nitrogen bubbler, gas inlet tube
TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature below 0° C
WAIT
Type
WAIT
Details
After 1 hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
pour
EXTRACTION
Type
EXTRACTION
Details
extract with ether (3×150 ml)
CUSTOM
Type
CUSTOM
Details
Dry
CUSTOM
Type
CUSTOM
Details
to obtain tan oil
DISTILLATION
Type
DISTILLATION
Details
The oil is purified via Kugelrohr distillation
CUSTOM
Type
CUSTOM
Details
to obtain a colorless oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(#N)C=1N(C=CN1)CC1=CSC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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